BTC -

BTC

Catalog Number: EVT-1534449
CAS Number:
Molecular Formula: C40H43N11O2
Molecular Weight: 709.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BTC is a human G-quadruplexes regulator, inducing dynamic transitions between the ensembles of unfolded conformations to the folded state in G-quadruplexes, altering the rod shaped DNA sequences into globular quadruplexes with a decrease in hydrodynamic radii.
Source and Classification

BTC is synthesized from benzene through a series of chemical reactions that introduce carboxylic acid groups. It is classified as an organic ligand and is commonly used in coordination chemistry to form complexes with transition metals. BTC plays a significant role in the development of MOFs, which are materials composed of metal ions coordinated to organic ligands.

Synthesis Analysis

Methods and Technical Details

The synthesis of BTC-based metal-organic frameworks typically involves hydrothermal or solvothermal methods. In these processes, metal salts are mixed with BTC in a solvent under controlled temperature and pressure conditions. For example, a study detailed the synthesis of copper-based BTC frameworks using copper(II) nitrate and BTC in dimethylformamide (DMF) as a solvent. The reaction proceeds under elevated temperatures to promote the formation of crystalline structures.

Key steps in the synthesis include:

  1. Preparation of Reactants: Mixing metal salts (e.g., copper(II) nitrate) with BTC in DMF.
  2. Heating: The mixture is heated to facilitate coordination between the metal ions and BTC.
  3. Crystallization: Upon cooling, crystals of the metal-organic framework precipitate out.

Variations in synthesis parameters such as temperature, time, and solvent can significantly affect the morphology and porosity of the resulting MOFs .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1,3,5-benzenetricarboxylate features a central benzene ring with three carboxyl groups (-COOH) attached at equidistant positions. This arrangement allows for effective coordination with metal centers.

In metal-organic frameworks like copper(II)-BTC (Cu-BTC), the structure can be described as having interconnected metal nodes (copper ions) linked by BTC ligands, forming a three-dimensional network. The typical coordination geometry around copper ions is octahedral, with BTC providing a threefold symmetry motif that enhances structural stability .

Structural Data

  • Molecular Formula: C9H6O6
  • Molecular Weight: 210.14 g/mol
  • Crystallographic Data: Cu-BTC frameworks typically exhibit high surface areas (up to 945 m²/g) and porosity (micropore volumes around 0.404 cm³/g) .
Chemical Reactions Analysis

Reactions and Technical Details

BTC-based frameworks are versatile in chemical reactions due to their porosity and active sites. They can participate in various reactions including:

  • Adsorption: BTC frameworks have shown high efficiency in adsorbing gases such as carbon dioxide and hydrogen due to their large surface area and tunable pore sizes.
  • Catalysis: Cu-BTC has been utilized as a catalyst for denitration reactions at low temperatures, showcasing its potential in environmental applications .

The effectiveness of these reactions is influenced by factors such as temperature, pressure, and the nature of the gas being adsorbed.

Mechanism of Action

Process and Data

The mechanism by which BTC-based frameworks operate typically involves adsorption processes where gas molecules interact with the framework's surface. The porosity allows gas molecules to diffuse into the framework where they can be trapped by physical adsorption or chemical bonding.

For instance, in hydrogen storage applications, hydrogen molecules are adsorbed onto the active sites within the framework under high pressure. The interaction strength between hydrogen molecules and the framework can be enhanced by modifying the metal centers or introducing functional groups on the BTC ligands .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline solids.
  • Solubility: Soluble in polar solvents like DMF; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can form stable complexes with various transition metals.

Relevant data indicate that modifications to BTC or its metal complexes can significantly enhance their properties for specific applications such as gas storage or catalysis .

Applications

Scientific Uses

BTC-based metal-organic frameworks have numerous applications across various scientific fields:

  • Gas Storage: Their high surface area makes them ideal for storing gases like hydrogen and carbon dioxide.
  • Catalysis: Used in catalytic processes for environmental remediation such as denitration.
  • Separation Technologies: Effective for selective adsorption of pollutants from air or water due to their tunable pore sizes.
  • Drug Delivery Systems: Emerging research indicates potential uses in biomedical applications for controlled drug release .
Introduction to Bitcoin: Conceptual Foundations and Academic Significance

Historical Evolution of Cryptocurrencies and Bitcoin’s Genesis

The conceptual groundwork for Bitcoin emerged from decades of cryptographic research. Early digital cash systems like David Chaum’s eCash (1983) and Wei Dai’s b-money (1998) attempted decentralization but relied on trusted intermediaries [1]. Nick Szabo’s Bit Gold (1998) introduced proof-of-work and Byzantine fault-tolerant mechanisms, though it remained vulnerable to Sybil attacks [1] [2]. The 2008 financial crisis exposed systemic fragility in traditional banking, creating fertile ground for alternatives. On October 31, 2008, "Satoshi Nakamoto" published the Bitcoin whitepaper, Bitcoin: A Peer-to-Peer Electronic Cash System, proposing a solution combining:

  • Proof-of-work (Adam Back’s Hashcash, 1997) for transaction validation
  • Cryptographic chaining (Stuart Haber/W. Scott Stornetta’s timestamping, 1991) for immutability
  • Distributed consensus to prevent double-spending [1] [10]

The network launched on January 3, 2009, with Nakamoto mining the genesis block containing the headline: "The Times 03/Jan/2009 Chancellor on brink of second bailout for banks"—a critique of fractional-reserve banking [1] [7]. Key early milestones include:

  • First transaction (January 12, 2009): 10 BTC sent to Hal Finney
  • First commercial exchange (May 22, 2010): Laszlo Hanyecz’s 10,000 BTC pizza purchase (≈$41)
  • Market emergence (2011–2013): Wikileaks adopted BTC donations; BitPay enabled merchant processing [1] [7]

Table 1: Bitcoin Price Evolution (Selected Milestones)

DateEventPrice (USD)2025 Adjusted (USD)
Oct 2011First major exchange (Mt. Gox)$2$5
May 2010Bitcoin Pizza Day$0.0041$0.006
Nov 2021All-time high pre-ETF$68,789$75,200
May 2025Post-ETF approval peak$112,000$112,000

Source: [4] [6] [8]

Theoretical Underpinnings: Decentralization, Blockchain, and Cryptography

Bitcoin’s innovation lies in its integration of three theoretical pillars:

A. Decentralization Architecture

  • Eliminates single points of control/failure via a P2P network of nodes
  • Uses Nakamoto Consensus: Longest chain rule resolves conflicts without central authority
  • Resists censorship and 51% attacks through game-theoretic incentives (mining rewards) [10]

B. Blockchain Mechanics

  • Data Structure: Transactions grouped into 4MB blocks (average), linked via cryptographic hashes
  • Immutability: Altering any block requires recomputing all subsequent blocks—computationally infeasible in large chains
  • Transparency: Public ledger allows traceability while preserving pseudonymity [10]

Table 2: Core Blockchain Components

ComponentFunctionInnovation
Merkle TreesEfficient transaction hashingEnables lightweight verification (SPV nodes)
Proof-of-WorkMining via cryptographic puzzle solvingSecures network; regulates coin issuance
Difficulty AdjustmentDynamic recalculation every 2,016 blocksMaintains ~10-minute block time
UTXO ModelTracks unspent transaction outputsPrevents double-spending

C. Cryptographic Foundations

  • Asymmetric Cryptography: ECDSA signatures validate ownership without revealing private keys
  • Hash Functions: SHA-256 converts inputs to fixed-size outputs (irreversible)
  • Economic Design: Fixed supply (21 million BTC) enforced by halvings every 210,000 blocks, mimicking commodity scarcity [2] [7] [10]

These elements solve the Byzantine Generals Problem—achieving consensus in untrusted networks—making Bitcoin the first practical implementation of distributed digital scarcity [1] [2].

Bitcoin’s Role in Redefining Financial Systems: A Literature Synthesis

Academic research reveals Bitcoin’s multifaceted impact on finance:

A. As a Speculative and Safe-Haven Asset

  • High Volatility: Daily returns show 5–10× higher volatility than S&P 500, driven by investor sentiment and attention (Google Trends correlation: 0.89) [3]
  • Hedging Properties: Negative correlation with USD during crises (e.g., −0.62 in 2020–2021); acts as "digital gold" during equity drawdowns [3] [9]
  • Institutionalization: Post-2020, CME Bitcoin futures and spot ETFs (e.g., BlackRock’s IBIT) reduced volatility by 37% and enabled institutional allocation [3] [9]

B. Disrupting Payment Infrastructure

  • Cost Efficiency: Cross-border transfers at <10% traditional fees (World Bank data)
  • Decentralization: Eliminates correspondent banking; enables "unbanked" access (2 billion globally) [5] [10]
  • Scalability Trade-offs: Base layer processes 4.6 TPS vs. Visa’s 1,700 TPS, driving Layer-2 solutions (Lightning Network) [5]

C. Catalyzing Financial Innovation

  • Tokenization: Blockchain enables fractional ownership of real-world assets (e.g., real estate, art)
  • DeFi: Bitcoin-backed lending/earning via wrapped BTC (wBTC) on Ethereum, exceeding $6B TVL in 2025 [9]
  • Macro Impact: Central banks explore Bitcoin reserves; El Salvador (12,345 BTC) and U.S. strategic reserves signal institutional adoption [7] [9]

Table 3: Bitcoin in Portfolio Optimization (2020–2025 Academic Studies)

StudyFindingData Source
Platanakis & Urquhart (2020)5% BTC allocation ↑ Sharpe ratio by 84%CBOE/CME futures
Kajtazi & Moro (2019)Hedges inflation in emerging marketsArgentinian hyperinflation
Son et al. (2023)Lowers tail risk in 60/40 portfoliosVaR backtesting

D. Regulatory and Theoretical Shifts

  • Regulatory Evolution: SEC’s 2024 ETF approvals contrast with China’s bans, highlighting jurisdictional fragmentation [5] [9]
  • Monetary Theory Challenge: Bitcoin’s fixed supply contests Keynesian inflation management, aligning with Austrian School principles [2]
  • New Research Frontiers: Market microstructure studies reveal order flow patterns unique to crypto exchanges (e.g., Binance, Coinbase) [5]

Bitcoin’s academic significance extends beyond finance into computer science (consensus algorithms), law (smart contracts), and sociology (trust minimization) [5] [10]. Its open-source nature has spawned 23,000+ cryptocurrencies, yet Bitcoin remains the benchmark due to its security, liquidity, and network effects—holding 52% of total crypto market capitalization ($3.7T) as of 2025 [8] [9].

Properties

Product Name

BTC

IUPAC Name

4,4'-((9H-Carbazole-3,6-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(3-(dimethylamino)propyl)benzamide)

Molecular Formula

C40H43N11O2

Molecular Weight

709.86

InChI

InChI=1S/C40H43N11O2/c1-48(2)21-5-19-41-39(52)27-7-13-31(14-8-27)50-25-37(44-46-50)29-11-17-35-33(23-29)34-24-30(12-18-36(34)43-35)38-26-51(47-45-38)32-15-9-28(10-16-32)40(53)42-20-6-22-49(3)4/h7-18,23-26,43H,5-6,19-22H2,1-4H3,(H,41,52)(H,42,53)

InChI Key

XYSUKONPSNPCOS-UHFFFAOYSA-N

SMILES

O=C(NCCCN(C)C)C1=CC=C(N2N=NC(C3=CC4=C(C=C3)NC5=C4C=C(C6=CN(C7=CC=C(C=C7)C(NCCCN(C)C)=O)N=N6)C=C5)=C2)C=C1

Solubility

Soluble in DMSO

Synonyms

BTC

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